N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide
Description
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-7-6-8-18(16(15)2)21-19(24)14-22-13-17(9-10-20(22)25)28(26,27)23-11-4-3-5-12-23/h6-10,13H,3-5,11-12,14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJNZZSBTMJEKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Overview
N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its complex structure, featuring a piperidine sulfonyl group and a dihydropyridinone moiety, positions it as a candidate for various pharmacological applications.
The biological activity of N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit inhibition against specific enzymes such as α-glucosidase and butyrylcholinesterase (BChE), which are crucial in metabolic and neurological pathways.
Enzyme Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on α-glucosidase and BChE:
| Enzyme | IC50 Value (μM) | Standard Drug | Comments |
|---|---|---|---|
| α-glucosidase | 15.0 | Acarbose | Moderate inhibition observed |
| Butyrylcholinesterase | 12.15 | Eserine | High inhibition potential noted |
These findings suggest that the compound could be beneficial in managing conditions related to glucose metabolism and neurodegenerative diseases.
Case Studies
In a comparative analysis of synthesized compounds similar to N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, several derivatives were tested for their biological activity. For instance, compounds with varying substitutions on the phenyl ring demonstrated differing levels of enzyme inhibition:
- Compound A (3-methylphenyl derivative): Exhibited significant α-glucosidase inhibition with an IC50 of 10 μM.
- Compound B (4-methoxyphenyl derivative): Showed lower activity with an IC50 of 25 μM.
These variations underscore the importance of structural modifications in enhancing biological efficacy.
Pharmacological Potential
Given its promising inhibitory activity against key enzymes involved in metabolic and neurological functions, N-(2,3-dimethylphenyl)-2-[2-oxo-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may serve as a lead compound in drug development for conditions such as diabetes and Alzheimer's disease.
Q & A
Basic Research Question
- Oxidation : The sulfonyl group is stable, but the dihydropyridinone ring can undergo epoxidation or hydroxylation with mCPBA or H₂O₂ .
- Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the dihydropyridinone’s carbonyl to a secondary alcohol, altering bioactivity .
- Substitution : Electrophilic aromatic substitution (e.g., nitration) occurs at the 2,3-dimethylphenyl ring under acidic conditions (HNO₃/H₂SO₄) .
Methodological Tip : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to isolate intermediates .
How can reaction conditions be optimized to improve yield and purity?
Advanced Research Question
Contradictions in Data : Conflicting yields (40–75%) in sulfonylation steps suggest sensitivity to reaction parameters.
Optimization Strategies :
- Solvent Screening : Replace DMF with THF for slower reaction kinetics, reducing side-product formation .
- Catalyst Use : Add DMAP (4-dimethylaminopyridine) to enhance acetamide coupling efficiency .
- Temperature Gradients : Stepwise heating (50°C → 80°C) during cyclization improves dihydropyridinone ring formation .
Validation : Compare HPLC purity profiles (C18 column, acetonitrile/water gradient) across conditions .
How to resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Case Study : Discrepancies in antimicrobial IC₅₀ values (e.g., 2 μM vs. 15 μM) may stem from:
- Purity Variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew assays. Validate via LC-MS .
- Assay Conditions : Differences in bacterial strain viability (log-phase vs. stationary-phase cells) affect results .
Mitigation :
Standardize compound batches (≥95% purity by HPLC).
Use isogenic microbial strains and matched growth conditions .
What strategies enhance solubility for in vitro pharmacological assays?
Advanced Research Question
Challenge : Low aqueous solubility (<0.1 mg/mL) limits bioavailability studies.
Solutions :
- Co-solvent Systems : Use DMSO/PBS (10:90 v/v) or cyclodextrin complexes .
- Prodrug Derivatization : Introduce phosphate esters at the acetamide group to improve hydrophilicity .
Validation : Measure solubility via shake-flask method with UV-Vis quantification (λ = 270 nm) .
How does structural modification of the piperidine sulfonyl group affect bioactivity?
Advanced Research Question
Comparative Analysis :
| Modification | Impact on Activity | Evidence |
|---|---|---|
| 4-Methylpiperidine | Enhanced COX-2 inhibition (IC₅₀ = 1.2 μM) vs. unsubstituted piperidine (IC₅₀ = 8.7 μM) . | |
| Pyrrolidine Replacement | Reduced antimicrobial potency due to decreased sulfonyl electrophilicity . | |
| Methodology : Synthesize analogs via reductive amination or Suzuki coupling, then test in enzyme inhibition assays . |
What computational tools predict binding modes with biological targets?
Advanced Research Question
Approach :
- Molecular Docking (AutoDock Vina) : Model interactions with cyclooxygenase-2 (PDB ID: 5KIR). The sulfonyl group forms hydrogen bonds with Arg120 and Tyr355 .
- MD Simulations (GROMACS) : Assess stability of the dihydropyridinone ring in the catalytic pocket over 100 ns trajectories .
Validation : Correlate docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
